molecular formula C16H14ClNO3S B5723865 methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate

methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate

Cat. No. B5723865
M. Wt: 335.8 g/mol
InChI Key: DULWLKVQJBNMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzoate ester family and is commonly used as a reagent in organic synthesis. Methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

Methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research involving methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate. One area of interest is the development of new anti-inflammatory and analgesic agents based on the structure of methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate. Another area of interest is the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.

Synthesis Methods

Methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate is synthesized by the reaction of 4-chlorobenzoic acid with thionyl chloride. The resulting acid chloride is then reacted with N-acetylcysteine methyl ester to yield the desired product. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.

Scientific Research Applications

Methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate has been extensively used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of benzoate esters. It has also been used in the synthesis of various bioactive compounds, including antitumor and anti-inflammatory agents.

properties

IUPAC Name

methyl 4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c1-21-16(20)11-2-6-13(7-3-11)18-15(19)10-22-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULWLKVQJBNMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate

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